Methyl-2,4-Dimethylthiazol-5-carboxylat

Übersicht

Beschreibung

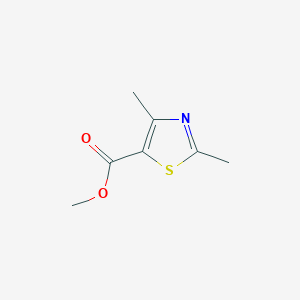

Methyl 2,4-dimethylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with methyl groups at the 2 and 4 positions and a carboxylate group at the 5 position.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4-dimethylthiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

Methyl 2,4-dimethylthiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biological pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dimethylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the production of methyl 2,4-dimethylthiazole-5-carboxylate may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4-dimethylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups and the ester moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dimethylthiazole-5-carboxaldehyde

- 2-Methylthiazole-4-carboxylic acid

- Ethyl 2,4-dimethylthiazole-5-carboxylate

Uniqueness

Methyl 2,4-dimethylthiazole-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl 2,4-dimethylthiazole-5-carboxylate is a thiazole derivative known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicine, agriculture, and material science. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

Methyl 2,4-dimethylthiazole-5-carboxylate features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of methyl groups at the 2 and 4 positions enhances its lipophilicity and biological activity. Thiazole derivatives are recognized for their ability to interact with various biological targets, contributing to their broad spectrum of pharmacological effects.

1. Antimicrobial Activity

Methyl 2,4-dimethylthiazole-5-carboxylate exhibits significant antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both bacterial and fungal strains.

- Bacterial Activity : The compound has demonstrated inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for these bacteria range from 6.25 to 12.5 µg/mL , indicating potent antibacterial activity .

- Fungal Activity : In antifungal assays, it showed effectiveness against strains like Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.01 mM .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 |

| Escherichia coli | 6.25 - 12.5 |

| Candida albicans | 3.92 - 4.01 |

| Aspergillus niger | 4.01 - 4.23 |

2. Anticancer Activity

Research has indicated that thiazole derivatives, including methyl 2,4-dimethylthiazole-5-carboxylate, possess cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells.

- Mechanism of Action : It is believed that the compound may induce oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis .

- Case Study : A study found that derivatives of thiazoles showed significant cytotoxicity against human tumor cell lines, with some compounds exhibiting IC50 values in the low micromolar range .

Other Biological Activities

In addition to antimicrobial and anticancer properties, methyl 2,4-dimethylthiazole-5-carboxylate has been associated with various other biological activities:

- Antioxidant Activity : The compound demonstrates antioxidant properties that can protect cells from oxidative damage.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives:

Eigenschaften

IUPAC Name |

methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQFXMIWXGHNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208704 | |

| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-81-1 | |

| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.